

The Emergence of (Rac)-Lisafoclax: A Technical Guide to its Discovery and Synthesis

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Compound of Interest

Compound Name: (Rac)-Lisafoclax

Cat. No.: B12304416

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Introduction

(Rac)-Lisafoclax, also known as APG-2575, is a novel, orally bioavailable small molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.^[1] It is currently under investigation for the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis process of **(Rac)-Lisafoclax**, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Preclinical Evaluation

The discovery of Lisafoclax stemmed from the need for BCL-2 inhibitors with improved safety profiles and more convenient dosing schedules compared to existing therapies. Computational modeling was instrumental in designing the lead compounds that would eventually lead to Lisafoclax.

Binding Affinity and In Vitro Potency

Lisafoclax has demonstrated high-affinity binding to the BCL-2 protein, a key regulator of the intrinsic apoptotic pathway. This interaction disrupts the sequestration of pro-apoptotic proteins like BIM by BCL-2, thereby triggering programmed cell death in cancer cells.

Parameter	Value	Target	Assay Type
Ki	< 0.1 nmol/L	BCL-2	Biochemical Binding Assay
IC50	2 nM	Bcl-2	Not Specified
IC50	5.9 nM	Bcl-xL	Not Specified

Table 1: Binding Affinity and In Vitro Potency of Lisoftoclax.[\[1\]](#)

Cell-Based Assays

Preclinical studies have shown that Lisoftoclax exhibits potent antitumor activity across a range of hematologic cancer cell lines.

Cell Line	Cancer Type	IC50
RS4;11	Acute Lymphoblastic Leukemia	5.5 nM
Molm13	Acute Myeloid Leukemia	6.4 nM

Table 2: Anti-proliferative Activity of Lisoftoclax in Hematologic Cancer Cell Lines.

Experimental Protocols

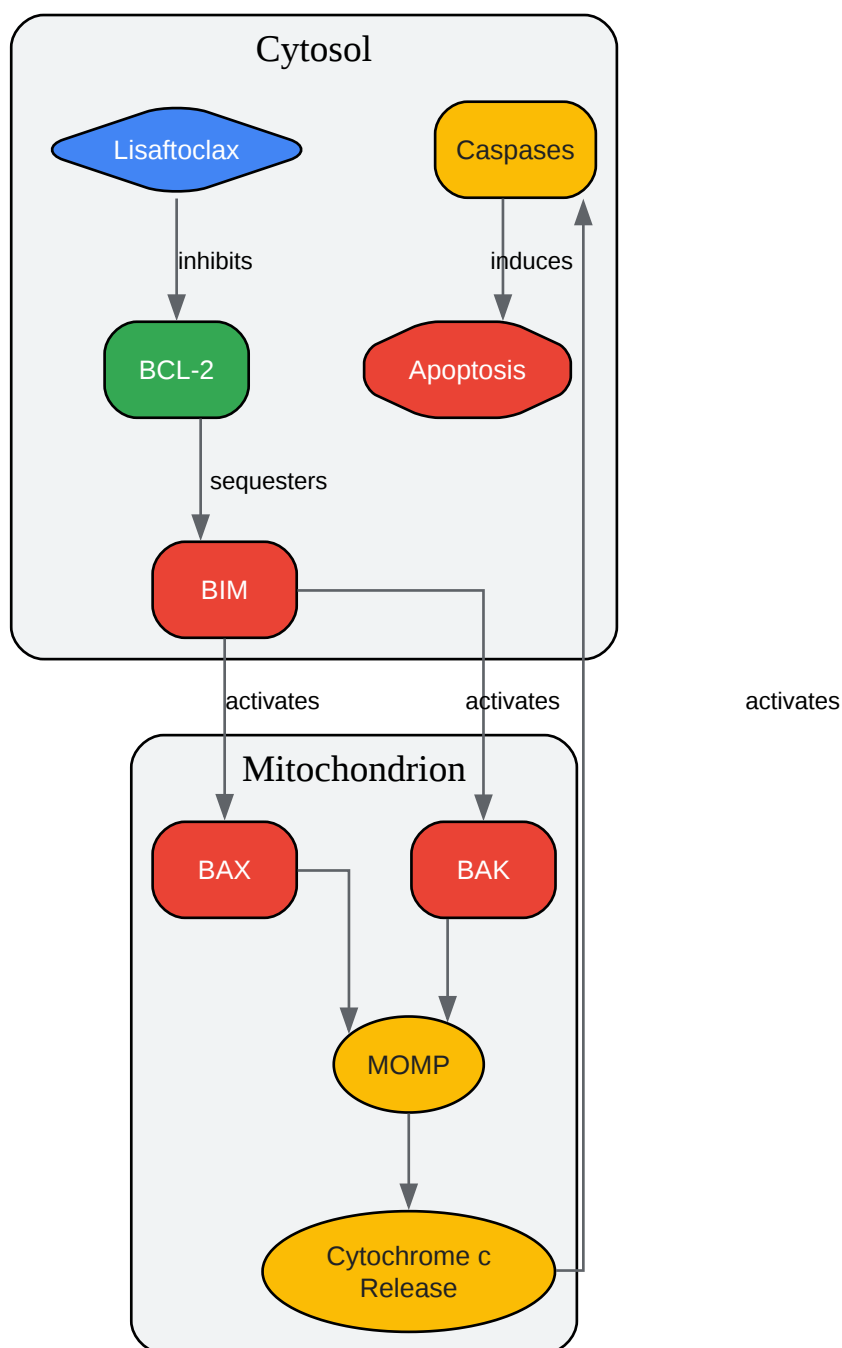
Cell Viability Assay (Example: CellTiter-Glo® Luminescent Cell Viability Assay)

- **Cell Seeding:** Hematologic cancer cell lines (e.g., RS4;11, Toledo) are seeded in 96-well plates at a density of 1×10^4 cells per well and incubated for 24 hours.
- **Compound Treatment:** Cells are treated with increasing concentrations of Lisoftoclax or a vehicle control (e.g., DMSO) for 72 hours.
- **Lysis and Luminescence Measurement:** After the incubation period, CellTiter-Glo® Reagent is added to each well to lyse the cells and generate a luminescent signal that is proportional to the amount of ATP present, which is indicative of the number of viable cells.

- **Data Analysis:** The luminescent signal is measured using a luminometer. The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Mechanism of Action

Lisaftoclax functions as a BH3 mimetic, directly targeting the anti-apoptotic protein BCL-2. In many hematologic malignancies, BCL-2 is overexpressed, leading to the sequestration of pro-apoptotic proteins such as BIM and preventing apoptosis. By binding to the BH3 groove of BCL-2, Lisaftoclax displaces BIM, which is then free to activate the pro-apoptotic effector proteins BAX and BAK. This activation leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately resulting in apoptotic cell death.



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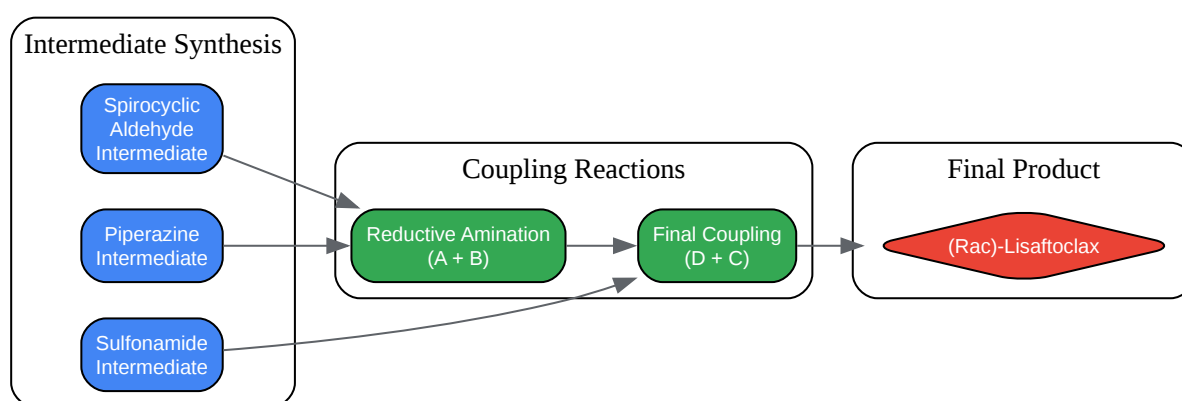
Mechanism of action of Lisoftoclax.

Synthesis of (Rac)-Lisoftoclax

The detailed, step-by-step synthesis of **(Rac)-Lisoftoclax** is outlined in patent WO2018027097A1. While the full text of the patent providing the specific reaction conditions

and yields for each step was not accessible through the performed searches, a putative synthetic scheme can be constructed based on the known chemical structure of Lisaftoclax and general principles of organic synthesis. The synthesis would likely involve the preparation of key intermediates followed by their coupling to assemble the final molecule.

Disclaimer: The following represents a high-level, putative synthetic pathway. The actual synthesis as described in the patent may vary.



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Putative synthetic workflow for **(Rac)-Lisaftoclax**.

The synthesis would likely proceed through the independent synthesis of three key fragments:

- A spirocyclic aldehyde: This fragment contains the chloro-substituted phenyl ring and the spiro[3.5]nonene core.
- A piperazine intermediate: A simple piperazine building block.
- A complex sulfonamide: This fragment contains the pyrrolopyridine, the dioxane moiety, and the nitrophenylsulfonamide group.

The spirocyclic aldehyde and the piperazine intermediate would likely be coupled via reductive amination. The resulting secondary amine would then be coupled with the sulfonamide intermediate to yield the final product, **(Rac)-Lisaftoclax**.

Clinical Development

Lisaftoclax has undergone extensive clinical evaluation to assess its safety, tolerability, pharmacokinetics, and efficacy in patients with hematologic malignancies.

Phase 1 Clinical Trial Data

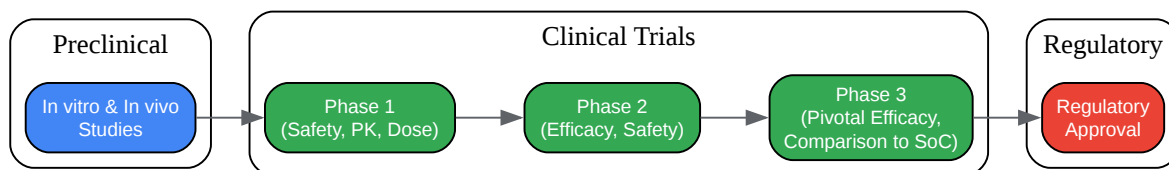
A first-in-human, open-label, global Phase 1 trial investigated Lisaftoclax in patients with relapsed or refractory CLL/SLL and other hematologic malignancies.

Parameter	Result
Maximum Tolerated Dose (MTD)	Not reached at doses up to 1,200 mg/day
Objective Response Rate (ORR) in R/R CLL/SLL	63.6% (14 out of 22 evaluable patients)
Median Time to Response	2 cycles
Common Grade \geq 3 Adverse Events	Neutropenia (21.2%), Thrombocytopenia (13.5%), Anemia (9.6%)

Table 3: Key Outcomes from the Phase 1 Clinical Trial of Lisaftoclax.

Experimental Workflow for Clinical Evaluation

The clinical development of Lisaftoclax follows a standard phased approach to ensure patient safety and demonstrate therapeutic efficacy.



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General experimental workflow for drug development.

Conclusion

(Rac)-Lisafoclax is a promising, novel BCL-2 inhibitor with a favorable preclinical and clinical profile. Its potent and selective inhibition of BCL-2 leads to the induction of apoptosis in hematologic cancer cells. Clinical trials have demonstrated its manageable safety profile and encouraging efficacy in patients with relapsed or refractory hematologic malignancies. The development of Lisafoclax represents a significant advancement in the therapeutic landscape for patients with BCL-2-dependent cancers. Further investigation in ongoing and future clinical trials will continue to define its role in the treatment of these diseases.

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References

- 1. EP0619318A1 - Process for preparing alkyl polyglycosides - Google Patents [patents.google.com]
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